[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride [(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2253631-70-6
VCID: VC4951630
InChI: InChI=1S/C6H10F3NO2S.ClH/c1-13(11,12)5(3-10)2-4(5)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-,5+;/m0./s1
SMILES: CS(=O)(=O)C1(CC1C(F)(F)F)CN.Cl
Molecular Formula: C6H11ClF3NO2S
Molecular Weight: 253.66

[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride

CAS No.: 2253631-70-6

Cat. No.: VC4951630

Molecular Formula: C6H11ClF3NO2S

Molecular Weight: 253.66

* For research use only. Not for human or veterinary use.

[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride - 2253631-70-6

Specification

CAS No. 2253631-70-6
Molecular Formula C6H11ClF3NO2S
Molecular Weight 253.66
IUPAC Name [(1S,2R)-1-methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C6H10F3NO2S.ClH/c1-13(11,12)5(3-10)2-4(5)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-,5+;/m0./s1
Standard InChI Key XRBKDKMPBRQQAO-UYXJWNHNSA-N
SMILES CS(=O)(=O)C1(CC1C(F)(F)F)CN.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a cyclopropane core substituted at the 1-position with a methylsulfonyl group (-SO₂CH₃) and at the 2-position with a trifluoromethyl group (-CF₃). The methanamine side chain at the 1-position is protonated as a hydrochloride salt, enhancing solubility. The (1S,2R) stereochemistry imposes spatial constraints that influence its interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValue/Description
Molecular FormulaC₆H₁₁ClF₃NO₂S
Molecular Weight253.66 g/mol
IUPAC Name[(1S,2R)-1-methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride
SMILESCS(=O)(=O)C1(CC1C(F)(F)F)CN.Cl
InChIKeyXRBKDKMPBRQQAO-UYXJWNHNSA-N

The trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability, while the methylsulfonyl group enhances polarity and potential hydrogen-bonding interactions .

Stereochemical Considerations

The (1S,2R) configuration creates a chiral center, critical for enantioselective binding to biological targets. Computational models suggest that this configuration optimizes steric complementarity with hydrophobic enzyme pockets, as observed in analogues like [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol (PubChem CID: 52420866) .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, plausible pathways include:

  • Cyclopropanation: Ring closure via Simmons-Smith reaction using diiodomethane and a zinc-copper couple.

  • Sulfonylation: Introduction of the methylsulfonyl group through nucleophilic substitution with methanesulfonyl chloride.

  • Salt Formation: Protonation of the primary amine with hydrochloric acid to improve crystallinity .

Challenges include maintaining stereochemical integrity during cyclopropanation and avoiding racemization. Asymmetric catalysis, potentially using chiral auxiliaries or transition-metal catalysts, is likely employed to achieve >98% enantiomeric excess .

Research Trends and Comparative Analysis

Crystallographic Insights

Patent AU2008338748B2 describes crystallographic characterization of related cyclopropyl amines, identifying key PXRD peaks (e.g., 2θ = 4.58°, 9.20°) and thermal stability profiles (decomposition >200°C) . Similar methods could be applied to this compound to optimize formulation.

Marketed Analogues

CompoundTarget IndicationStatus
Pretomanid (PA-824)TuberculosisFDA Approved
GrazoprevirHepatitis CFDA Approved

These analogues highlight the therapeutic relevance of sulfonyl and trifluoromethyl groups in antimicrobial and antiviral agents .

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